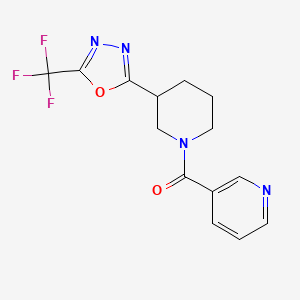
Pyridin-3-yl(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridin-3-yl(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C14H13F3N4O2 and its molecular weight is 326.279. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Pyridin-3-yl(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Synthesis
The compound features a pyridine ring linked to a piperidine moiety and an oxadiazole group, specifically a trifluoromethyl-substituted 1,3,4-oxadiazole. The general structure can be represented as follows:
Synthesis Overview
The synthesis involves several steps, typically starting from readily available precursors. Key reactions include:
- Formation of the Oxadiazole Core : This is achieved through cyclization reactions involving hydrazine derivatives and appropriate acid chlorides.
- Trifluoromethylation : The introduction of the trifluoromethyl group can be performed using trifluoromethylating agents.
- Piperidine Ring Formation : The piperidine moiety is integrated via nucleophilic substitution reactions.
Antimicrobial Activity
Compounds containing oxadiazole and pyridine moieties have been reported to exhibit significant antimicrobial properties. A study demonstrated that derivatives with oxadiazole structures showed promising antibacterial activities against various strains of bacteria, particularly Gram-positive bacteria. The minimum inhibitory concentrations (MIC) for several synthesized derivatives were found to be below 50 µg/mL, indicating strong antibacterial potential .
Anticancer Properties
Research indicates that pyridine-based compounds often display anticancer activity. In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. For instance, one study reported IC50 values ranging from 0.25 to 0.5 µM for certain derivatives against MCF7 (breast cancer) cells .
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or bacterial metabolism.
- Receptor Modulation : It may act as an allosteric modulator for various receptors involved in signaling pathways related to cancer and infection.
Case Study 1: Antibacterial Activity
A recent study synthesized several oxadiazole-containing compounds and evaluated their antibacterial efficacy. Among the tested compounds, one derivative demonstrated an MIC of 25 µg/mL against Staphylococcus aureus, showcasing its potential as a lead candidate for further development .
Case Study 2: Anticancer Activity
In another investigation focused on anticancer properties, a derivative of the compound was tested against several cancer cell lines. The results indicated that it induced apoptosis in treated cells with an IC50 value of 0.35 µM against A549 lung cancer cells, suggesting significant therapeutic potential .
Data Tables
特性
IUPAC Name |
pyridin-3-yl-[3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O2/c15-14(16,17)13-20-19-11(23-13)10-4-2-6-21(8-10)12(22)9-3-1-5-18-7-9/h1,3,5,7,10H,2,4,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDUOFXYWUVXAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CN=CC=C2)C3=NN=C(O3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














